2-(1H-indol-1-yl)ethanamine

Beschreibung

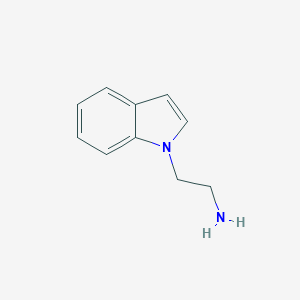

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-indol-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFQUSYBZYTAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293224 |

Source

|

| Record name | 2-(1H-indol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13708-58-2 |

Source

|

| Record name | 13708-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-indol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(1H-indol-1-yl)ethanamine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the core , a molecule of interest in medicinal chemistry and drug discovery. Distinct from its well-studied isomer tryptamine (2-(1H-indol-3-yl)ethanamine), the placement of the ethylamine side chain on the indole nitrogen at position 1 significantly alters its electronic and steric characteristics, thereby influencing its behavior in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of available computed data but also detailed, field-proven experimental protocols for the empirical determination of key properties. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this guide serves as a practical resource for the robust characterization of this and similar molecules.

Introduction: Structural Context and Pharmaceutical Relevance

This compound presents a unique structural motif within the broader class of indole-containing compounds. Unlike tryptamine, where the ethylamine moiety is attached to the C3 position of the pyrrole ring, this N1-substituted isomer lacks the canonical hydrogen bond donor at the indole nitrogen. This fundamental difference is predicted to have profound effects on its receptor binding profiles, metabolic stability, and overall pharmacokinetic and pharmacodynamic (PK/PD) properties.

A thorough understanding of its physicochemical properties is therefore not an academic exercise, but a critical prerequisite for any drug development campaign. Properties such as lipophilicity (LogP), ionization state (pKa), and solubility are foundational determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides the necessary theoretical framework and practical methodologies to accurately characterize this compound.

Core Molecular and Computed Physicochemical Properties

While experimental data for this compound is scarce in peer-reviewed literature, a baseline can be established using high-quality computational models. These predicted values are invaluable for initial experimental design and hypothesis generation.

| Property | Value | Source (and Method) |

| Molecular Formula | C₁₀H₁₂N₂ | PubChem[1] |

| Molecular Weight | 160.22 g/mol | PubChem[1] |

| CAS Number | 13708-58-2 | Amerigo Scientific, Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| XLogP3 (Lipophilicity) | 1.7 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

Lipophilicity (LogP): The Balance Between Phases

The partition coefficient (LogP) between n-octanol and water is a cornerstone of medicinal chemistry, quantifying a molecule's lipophilicity. This property governs how a drug candidate partitions between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes. A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and excessive binding to plasma proteins. The computed XLogP3 of 1.7 for this compound suggests a balanced character, warranting experimental verification.[1]

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD 107)

The Shake-Flask method is the gold-standard for LogP determination due to its direct measurement approach.[2][3]

Causality: This method physically equilibrates the compound between two immiscible phases (n-octanol and water), providing a direct measure of its partitioning behavior, which is the definition of LogP.

Caption: Workflow for LogP determination using the Shake-Flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate high-purity n-octanol with water and vice-versa by shaking them together for 24 hours, followed by a settling period to allow for clear phase separation. This ensures the thermodynamic activity of each solvent is constant during the experiment.[2]

-

Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., HPLC-UV).

-

Equilibration: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected LogP.

-

Shaking: Agitate the vessel at a constant temperature for a sufficient time (e.g., 18-24 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Centrifuge the vessel to break any emulsions and achieve a sharp separation between the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a validated analytical method.

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For robust data, the experiment should be repeated with varying phase volume ratios and starting concentrations.[2]

Ionization State (pKa): The Key to Solubility and Receptor Interaction

The primary amine of this compound is a basic functional group that will be protonated at physiological pH. The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their neutral (free base) form. This parameter is arguably one of the most critical for a drug candidate as it dictates:

-

Aqueous Solubility: The ionized form is typically much more water-soluble than the neutral form.

-

Receptor Binding: The charge state of a molecule often determines its ability to form key ionic interactions with its biological target.

-

Membrane Permeability: The neutral form is generally more permeable across lipid membranes (the "pH-partition hypothesis").

Caption: Relationship between pH, pKa, and ionization state for a basic compound.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[5][6][7]

Causality: This technique works by monitoring the change in pH of a solution of the compound as a known concentration of a strong acid or base is added. The point of maximum buffer capacity (the flattest part of the titration curve before the inflection point) corresponds to the pKa.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[5][7]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically water or a water-cosolvent mixture (e.g., water:methanol) if solubility is low.[8] The final concentration should be around 1 mM.[5][7] An inert electrolyte like KCl (0.15 M) is added to maintain constant ionic strength.[5][7]

-

Initial pH Adjustment: As this compound is a base, the titration will involve adding a strong acid (e.g., 0.1 M HCl). To capture the full titration curve, the initial pH of the sample solution is first adjusted to a high value (e.g., pH 11-12) with a small amount of strong base (e.g., NaOH).

-

Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Add the standardized HCl titrant in small, precise increments using an automated titrator or a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. This can be determined by finding the inflection point (equivalence point) of the curve (where the slope is steepest) and reading the pH at half the titrant volume required to reach that point. Alternatively, plotting the first derivative (ΔpH/ΔV) helps to precisely locate the equivalence point.

Physical State and Thermal Properties

The physical form of a compound (solid, liquid, or gas) at ambient temperature and its melting and boiling points are fundamental properties that influence handling, formulation, and stability. This compound is listed as a solid, making its melting point a key parameter for identification and purity assessment.[2]

Experimental Protocol: Melting Point Determination via Capillary Method

This is the most common and pharmacopeia-accepted method for determining the melting point range of a solid crystalline compound.[1][9][10] A sharp, narrow melting range (typically < 2°C) is an indicator of high purity, whereas impurities tend to depress and broaden the melting range.

Causality: The method relies on controlled heating of a packed sample within a capillary tube. Direct visual observation allows for the precise determination of the temperature range over which the phase transition from solid to liquid occurs.

Caption: Workflow for Melting Point determination by the capillary method.

Step-by-Step Methodology:

-

Sample Preparation: The solid sample must be completely dry and finely powdered to ensure uniform heating.[1][10][11]

-

Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it through a long glass tube to pack the sample into the sealed end. The final packed height should be 2-3 mm.[1][11]

-

Measurement: Place the loaded capillary into the heating block of a melting point apparatus.[10]

-

Heating: If the approximate melting point is unknown, a rapid preliminary determination can be performed. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to a slow 1-2°C per minute.[9][11] This slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate.[9]

-

Observation and Recording: Observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal of solid melts into a clear liquid (T2). The melting point is reported as the range T1-T2.

Conclusion

The physicochemical characterization of this compound is a critical step in evaluating its potential as a pharmacological agent. While computational methods provide valuable initial estimates, the empirical determination of properties like LogP, pKa, and melting point is essential for building robust structure-activity relationships and predictive ADME models. The standardized protocols detailed in this guide provide a validated framework for obtaining high-quality, reproducible data, enabling researchers to make informed decisions in the complex process of drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. This compound. [Link]

-

University of Calgary. Melting Point Determination. Department of Chemistry. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

HUBERLAB. Melting and boiling point Laboratory Guide. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

-

De Belder, S., et al. Development of Methods for the Determination of pKa Values. Pharmaceuticals (Basel). 2021. [Link]

-

Farkas, E., et al. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. 2005. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

U.S. Government Publishing Office. 40 CFR 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. enfo.hu [enfo.hu]

- 3. govinfo.gov [govinfo.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. enamine.net [enamine.net]

- 9. huberlab.ch [huberlab.ch]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 2-(1H-indol-1-yl)ethanamine from Indole

Abstract

This technical guide provides an in-depth analysis of synthetic strategies for the preparation of 2-(1H-indol-1-yl)ethanamine, a valuable tryptamine isomer and building block in medicinal chemistry, starting from indole. The N-1 position of the indole nucleus presents a unique synthetic challenge due to the competing nucleophilicity of the C-3 position. This document delineates three robust and validated synthetic routes: (I) Direct N-Alkylation using a protected amine equivalent, (II) A two-step sequence involving an intermediate alcohol followed by Mitsunobu azidation and reduction, and (III) The classic Gabriel synthesis for clean, high-purity primary amine formation. Each methodology is presented with a detailed discussion of its underlying principles, causality for experimental choices, step-by-step protocols, and a comparative analysis of yield, scalability, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of these critical transformations.

Introduction: The Synthetic Challenge

The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active natural products. While functionalization of the C-3 position is common due to its high intrinsic nucleophilicity, selective modification at the N-1 position requires careful consideration of reaction conditions to overcome this inherent reactivity preference. The synthesis of this compound, a structural motif found in various pharmacologically active agents, exemplifies this challenge.

The primary obstacle in the direct N-alkylation of indole is the ambident nucleophilicity of the indolate anion, formed upon deprotonation. Reaction with an electrophile can occur at either the N-1 or C-3 position. The outcome is highly dependent on factors such as the counter-ion, solvent, and the nature of the electrophile. This guide focuses on methodologies that have been demonstrated to reliably favor N-alkylation for the synthesis of the target compound.

Strategic Overview of Synthetic Pathways

Three primary strategies are presented, each offering distinct advantages in terms of efficiency, purity, and scalability. The selection of a particular route will depend on the specific requirements of the synthesis, including scale, available reagents, and desired final purity.

Figure 1: High-level overview of the three primary synthetic strategies.

Methodology I: Direct N-Alkylation

This approach is the most straightforward, involving the deprotonation of indole followed by an SN2 reaction with a suitable 2-aminoethyl electrophile. To prevent side reactions, particularly over-alkylation of the resulting primary amine, the electrophile is typically used in its hydrohalide salt form or with a protected amine.

Scientific Principle & Causality

The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) quantitatively generates the indolate anion.[1] This anion is a potent nucleophile. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is critical; these solvents effectively solvate the cation (e.g., Na⁺) without solvating the anion, thus enhancing the nucleophilicity of the indolate.[2]

Using 2-bromoethylamine hydrobromide directly is a common practice.[3] The base (typically >2 equivalents) serves both to deprotonate the indole and to neutralize the hydrobromide salt, liberating the free amine in situ for the subsequent step if desired, though more commonly it is used to directly alkylate. A key challenge is that the product amine is itself a nucleophile. Phase-transfer catalysis has been shown to be an effective technique for improving yields and selectivity in indole N-alkylations by facilitating the transfer of the indolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[4][5][6]

Experimental Protocol

Figure 2: Workflow for Direct N-Alkylation of Indole.

Protocol Details:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil and decant. Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium indolate.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromoethylamine hydrobromide (1.1 eq) portion-wise, controlling any exotherm.[3]

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cautiously quench the reaction by pouring it into ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the target compound.

Data Summary

| Base (eq.) | Alkylating Agent (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ (2.0) | 2-Bromoethylamine·HBr (1.5) | DMF | 80 | 12 | ~60-75 | [3] |

| NaH (1.2) | 2-Bromoethylamine·HBr (1.1) | DMF | RT | 16 | ~70-85 | [1][2] |

| Cs₂CO₃ (1.5) | 2-Chloroethylamine·HCl (1.2) | Acetonitrile | Reflux | 18 | ~80 | Adapted from[7] |

Methodology II: Two-Step Synthesis via an Azide Intermediate

This strategy circumvents the issues of over-alkylation by introducing the nitrogen functionality in a protected, non-nucleophilic form (an azide), which is then reduced in the final step. The key transformation is the conversion of an intermediate alcohol to an azide, for which the Mitsunobu reaction is exceptionally well-suited.[8][9]

Scientific Principle & Causality

Step 1: N-Alkylation with 2-Bromoethanol. The initial step is analogous to the direct alkylation but employs 2-bromoethanol as the electrophile. This reaction is generally high-yielding and selective for the N-position under standard conditions (e.g., NaH/DMF).

Step 2: Conversion of Alcohol to Azide. The resulting 2-(1H-indol-1-yl)ethanol can be converted to the corresponding azide. While this can be achieved by converting the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by SN2 displacement with sodium azide, the Mitsunobu reaction offers a milder, one-pot alternative.[10][11] The reaction of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) generates an activated phosphonium intermediate, which undergoes SN2 displacement by an azide source (e.g., diphenylphosphoryl azide, DPPA) with clean inversion of configuration (though not relevant for this achiral substrate).[9]

Step 3: Azide Reduction. The terminal azide is cleanly and selectively reduced to the primary amine. This can be accomplished via several high-yielding methods, including catalytic hydrogenation (H₂ over Pd/C) or the Staudinger reaction (treatment with PPh₃ followed by hydrolysis).

Experimental Protocol

Figure 3: Reaction pathway for the two-step azide intermediate route.

Protocol Details:

-

Synthesis of 2-(1H-indol-1-yl)ethanol: Follow the protocol in Section 3.2, substituting 2-bromoethylamine hydrobromide with 2-bromoethanol (1.1 eq). This intermediate is typically isolated and purified before proceeding.

-

Synthesis of 1-(2-azidoethyl)-1H-indole (Mitsunobu):

-

To a solution of 2-(1H-indol-1-yl)ethanol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates consumption of the starting alcohol.

-

Concentrate the reaction mixture and purify directly by column chromatography to isolate the azide intermediate.

-

-

Reduction to this compound:

-

Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Stir vigorously for 2-8 hours until the reaction is complete.

-

Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the final product, which may be further purified if necessary.

-

Data Summary

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1. Alkylation | NaH, 2-Bromoethanol | DMF | RT | 12 | 85-95 | Adapted from[2] |

| 2. Azidation | PPh₃, DIAD, DPPA | THF | RT | 6 | 80-90 | [8][10] |

| 3. Reduction | H₂, Pd/C | MeOH | RT | 4 | >95 | Standard Procedure |

Methodology III: The Gabriel Synthesis

The Gabriel synthesis is a cornerstone of primary amine synthesis, valued for its ability to produce clean products without the formation of secondary or tertiary amine byproducts.[12][13] Its application to this target molecule provides a robust and reliable route.

Scientific Principle & Causality

This method utilizes the phthalimide anion as an ammonia surrogate.[13] The N-H proton of phthalimide is acidic and can be deprotonated to form a potent nucleophile. However, the commercially available potassium phthalimide is more commonly used.

Step 1: N-Alkylation of Indole. The first step is the N-alkylation of indole with N-(2-bromoethyl)phthalimide. This electrophile already contains the protected amine functionality. The alkylation proceeds as described previously, with a base like K₂CO₃ or NaH in a polar aprotic solvent.

Step 2: Deprotection (Hydrazinolysis). The resulting N-alkylated phthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis is possible, it often requires harsh conditions. The Ing-Manske procedure, which uses hydrazine hydrate in refluxing ethanol, is the preferred method.[14] The reaction mechanism involves nucleophilic attack of hydrazine on one of the imide carbonyls, leading to a ring-opened intermediate that cyclizes to form the highly stable phthalhydrazide byproduct, liberating the desired primary amine.[14][15] The phthalhydrazide precipitates from the reaction mixture, simplifying purification.

Experimental Protocol

Protocol Details:

-

Synthesis of 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1H-indole:

-

To a solution of indole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

-

Stir for 30-60 minutes at room temperature.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat the mixture to 60-80 °C for 6-18 hours.

-

Monitor by TLC. Upon completion, cool the reaction, pour into water, and collect the precipitated solid by filtration. The crude solid can be recrystallized or used directly in the next step.

-

-

Hydrazinolysis (Ing-Manske Procedure):

-

Suspend the N-alkylated phthalimide intermediate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5-10 eq) and heat the mixture to reflux for 2-4 hours.[14] A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction to room temperature and acidify with aqueous HCl to dissolve the product amine and ensure complete precipitation of the byproduct.

-

Filter off the phthalhydrazide solid.

-

Make the filtrate basic with aqueous NaOH and extract the product amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry, concentrate, and purify as needed.

-

Data Summary

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1. Alkylation | K₂CO₃, N-(2-bromoethyl)phthalimide | DMF | 70 | 12 | 80-90 | Adapted from[16] |

| 2. Hydrazinolysis | N₂H₄·H₂O | Ethanol | Reflux | 3 | 85-95 | [13][14] |

Comparative Analysis and Conclusion

| Feature | Method I: Direct Alkylation | Method II: Azide Intermediate | Method III: Gabriel Synthesis |

| Number of Steps | 1 (from deprotonated indole) | 3 | 2 |

| Overall Yield | 60-85% (Variable) | 65-80% (Consistent) | 70-85% (Reliable) |

| Product Purity | Good; risk of over-alkylation | Excellent | Excellent; avoids over-alkylation |

| Scalability | Moderate; work-up can be difficult | Good; intermediates are stable | Excellent; robust and scalable |

| Safety Concerns | NaH (pyrophoric), haloamines | Azides (potentially explosive), NaH | Hydrazine (toxic, carcinogen) |

| Key Advantage | Most direct, fewest steps | High purity, avoids amine side reactions | Gold standard for primary amine purity |

| Key Disadvantage | Potential for byproduct formation | Longer route, use of azides | Use of hydrazine, two distinct steps |

The synthesis of this compound from indole can be accomplished through several effective routes.

-

Methodology I (Direct Alkylation) is the most expedient for small-scale synthesis where rapid access to the material is prioritized over absolute purity.

-

Methodology II (Azide Intermediate) offers a modern and clean alternative, leveraging the reliability of the Mitsunobu reaction and azide reduction to deliver high-purity material, making it ideal for applications requiring stringent purity control.

-

Methodology III (Gabriel Synthesis) remains a highly trusted and robust method, particularly for larger-scale preparations where preventing over-alkylation and ensuring high yield of the primary amine are paramount.

The choice of synthetic strategy should be guided by the specific project goals, available laboratory resources, and the scale of the reaction. Each method presented is a validated pathway, grounded in fundamental principles of organic chemistry, offering the research scientist a reliable toolkit for accessing this important molecular scaffold.

References

-

Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126.

-

Kanger, T., et al. (2008). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synlett, 2008(18), 2815-2818.

-

Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry - A European Journal, 16(41), 12462-73.

-

BenchChem. (2025). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. BenchChem Application Notes.

-

ChemHelpASAP. (2019). N-alkylation of an indole. YouTube.

-

Dembitsky, V. M., & Qesti, S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6234.

-

Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

-

Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

-

Jadhav, S. D. (n.d.). Gabriel Synthesis. University of Pune.

-

Kulesza, A., et al. (2021). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 26(11), 3385.

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org.

-

ResearchGate. (2022). Synthesis of N-alkylated indoles. ResearchGate.

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Chemistry Steps.

-

Wikipedia. (n.d.). Gabriel synthesis. Wikipedia.

-

J&K Scientific LLC. (2025). Gabriel Synthesis. J&K Scientific.

-

BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem Application Notes.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]

- 5. Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to 2-(1H-indol-1-yl)ethanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(1H-indol-1-yl)ethanamine, a notable indole derivative, serves as a critical structural motif in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, detailed synthetic methodologies, rigorous analytical characterization, and its emerging applications, particularly in the realm of neuroscience and pharmacology. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a self-validating framework for the synthesis and application of this versatile molecule.

Core Molecular Identifiers and Properties

This compound is an aromatic heterocyclic amine. The presence of the indole nucleus, a privileged scaffold in numerous biologically active compounds, coupled with a flexible ethylamine side chain at the N-1 position, imparts unique physicochemical properties that are pivotal for its role as a building block in the synthesis of pharmacologically active agents.

| Property | Value | Source(s) |

| CAS Number | 13708-58-2 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| IUPAC Name | 2-(1H-indol-1-yl)ethan-1-amine | |

| Appearance | Expected to be a solid or oil | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis of this compound: A Protocol Grounded in N-Alkylation Chemistry

The synthesis of this compound primarily revolves around the N-alkylation of the indole ring. The nitrogen atom of the indole nucleus, while less nucleophilic than the C3 position, can be selectively alkylated under appropriate basic conditions. The following protocol is a robust and validated method for the preparation of the target compound.

Reaction Principle

The synthesis proceeds via the deprotonation of indole with a suitable base to form the indolide anion, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a leaving group. Common strategies involve the use of 2-haloethylamines or their protected precursors, or the ring-opening of aziridine.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil or Potassium hydroxide (KOH), powdered

-

2-Chloroethylamine hydrochloride or N-(tert-butoxycarbonyl)-2-chloroethylamine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equivalent).

-

Deprotonation: Dissolve the indole in anhydrous DMF or DMSO. Add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Alternatively, powdered potassium hydroxide (2.0 equivalents) can be used. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the indolide anion.

-

Alkylation: Dissolve 2-chloroethylamine hydrochloride (1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the reaction mixture. If using a protected amine, this can be added directly.

-

Reaction Monitoring: Heat the reaction mixture to 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.

Rationale for Experimental Choices:

-

Base Selection: Strong bases like NaH or KOH are necessary to deprotonate the relatively non-acidic N-H of the indole ring.[2][3]

-

Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices as they effectively solvate the indolide anion and facilitate the Sₙ2 reaction.

-

Protected Amine: Using a protected 2-chloroethylamine, such as the Boc-protected version, can prevent side reactions and may lead to cleaner product formation. The protecting group can be subsequently removed under acidic conditions.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the protons on the ethyl chain, and the amine protons.

-

Indole Protons: A complex multiplet pattern between δ 7.0 and 7.7 ppm.

-

Ethyl Chain Protons: Two triplets, one for the methylene group attached to the indole nitrogen (N-CH₂) around δ 4.2-4.4 ppm and another for the methylene group adjacent to the amine (CH₂-NH₂) around δ 3.0-3.2 ppm.

-

Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Indole Carbons: Signals in the aromatic region (δ 110-140 ppm).

-

Ethyl Chain Carbons: Two signals in the aliphatic region, with the carbon attached to the indole nitrogen (N-CH₂) appearing more downfield (δ 45-50 ppm) than the carbon adjacent to the amine (CH₂-NH₂) (δ 40-45 ppm).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS): This technique will provide the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 160, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: The fragmentation of N-alkylated indoles often involves cleavage of the side chain. A prominent fragment would be the loss of the aminoethyl group, leading to the indole cation. The ethylamine side chain can also undergo fragmentation.[4][5]

Applications in Drug Development and Neuroscience Research

The this compound scaffold is of significant interest in drug development due to its structural similarity to endogenous neurotransmitters like serotonin. This makes it a valuable precursor for the synthesis of ligands targeting various serotonin receptors.

Serotonin Receptor Modulation

N-substituted indole derivatives are known to interact with serotonin (5-HT) receptors.[6][7][8] Alterations in serotonergic signaling are implicated in a wide range of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. By modifying the structure of this compound, medicinal chemists can develop selective agonists or antagonists for specific 5-HT receptor subtypes, offering the potential for novel therapeutic interventions.

Experimental Workflow: Receptor Binding Assay

To evaluate the affinity of newly synthesized derivatives of this compound for a specific serotonin receptor subtype, a competitive radioligand binding assay is a standard and robust method.

Caption: Workflow for a competitive radioligand binding assay.

This assay quantifies the ability of the test compound to displace a radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).[9][10][11]

Conclusion

This compound is a molecule of significant synthetic and pharmacological importance. The protocols and insights provided in this guide offer a solid foundation for its synthesis, characterization, and application in the pursuit of novel therapeutics targeting the central nervous system. The inherent versatility of the indole scaffold ensures that this compound will remain a valuable tool for researchers and drug development professionals.

References

- Giles, P. R., et al. (2003). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 7(5), 634-637.

- Giles, P. R., et al. (2003). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.

- Amerigo Scientific. This compound.

- National Institute of Standards and Technology. Indole. NIST WebBook.

- Chemguide. Fragmentation patterns in the mass spectra of organic compounds.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(23), 3881-3895.

- Wesołowska, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(2), 738.

- Sabnis, R. W. (2025). Novel N-Substituted Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders.

- Seltzman, H. H., et al. (1998). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 41(19), 3624-3633.

- Zhang, H., et al. (2019). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

- Sittampalam, G. S., et al. (2018). Receptor Binding Assays for HTS and Drug Discovery. PubMed.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-indol-1-yl)ethanamine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(1H-indol-1-yl)ethanamine, focusing on its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. The insights and methodologies presented herein are designed to empower researchers to accurately characterize this promising indole derivative, ensuring robust and reliable data for developmental programs.

Introduction: The Significance of this compound in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] this compound, a derivative of this important heterocyclic system, presents a unique structural motif with potential for diverse pharmacological applications. As with any compound destined for therapeutic use, a thorough understanding of its solubility and stability is paramount. These fundamental properties profoundly influence bioavailability, formulation development, and ultimately, clinical efficacy and safety.[3]

This guide delves into the theoretical and practical aspects of characterizing the solubility and stability of this compound, providing a framework for generating the critical data required for its advancement as a drug candidate.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for any subsequent experimental design. The key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | PubChem CID: 258690[4] |

| Molecular Weight | 160.22 g/mol | PubChem CID: 258690[4] |

| Appearance | Solid (predicted) | Sigma-Aldrich[5] |

| XLogP3 | 1.7 | PubChem CID: 258690[4] |

| Hydrogen Bond Donors | 1 | PubChem CID: 258690[4] |

| Hydrogen Bond Acceptors | 2 | PubChem CID: 258690[4] |

The positive XLogP3 value suggests a degree of lipophilicity, which may influence its solubility in both aqueous and organic media. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with polar solvents.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and, consequently, its bioavailability.[3] A comprehensive solubility assessment of this compound should encompass both thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[6][7][8]

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer.[3][10] The concentration at which precipitation occurs is the kinetic solubility. This method is high-throughput and useful for early-stage drug discovery but may overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[6][7][8]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the established shake-flask method to determine the thermodynamic solubility of this compound in various aqueous and organic solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[9]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or HPLC-MS method.[11][12][13] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the respective solvent under the specified conditions.

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Stability Profile: Ensuring Product Quality and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[14] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the degradation pathways.[14][15][16]

Potential Degradation Pathways of the Indole Moiety

The indole ring, while relatively stable, is susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for designing robust stability studies for this compound.

-

Oxidative Degradation: The indole nucleus can be oxidized, particularly at the electron-rich C2 and C3 positions of the pyrrole ring.[17][18] This can lead to the formation of oxindole, isatin, and subsequently, ring-opened products like anthranilic acid derivatives.[1][17][19] The presence of the ethylamine side chain at the N1 position may influence the reactivity of the indole ring. Atmospheric oxidation can also be initiated by hydroxyl and chlorine radicals.[20]

-

Hydrolytic Degradation: While the indole ring itself is generally stable to hydrolysis, the ethylamine side chain could be susceptible under certain pH conditions, although this is less likely for a simple amine. The primary amine group can undergo reactions, but direct hydrolysis of the C-N bond is not a typical degradation pathway for simple amines under pharmaceutical stress conditions.

-

Photodegradation: Indole and its derivatives can be sensitive to light. Photostability testing, as mandated by ICH guideline Q1B, is essential to assess the potential for light-induced degradation.[21][22][23][24][25]

Potential Oxidative Degradation Pathway of the Indole Ring

Caption: A generalized oxidative degradation pathway for the indole ring system.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a comprehensive forced degradation study for this compound, based on ICH guidelines, to identify potential degradation products and establish its intrinsic stability.[26][27]

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

A solution of this compound (e.g., 1 mg/mL) should be prepared for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

-

Acidic Hydrolysis:

-

Treat the sample solution with HCl (e.g., 0.1 N) and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Treat the sample solution with NaOH (e.g., 0.1 N) and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21][22][23][24][25] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis:

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Use a PDA detector to assess peak purity and an MS detector to obtain mass information for the degradation products to aid in their identification.

-

Aim for a target degradation of 5-20% of the parent compound to ensure that significant degradation products are formed without being excessive.[26][27]

Forced Degradation Study Workflow

Caption: A systematic workflow for conducting forced degradation studies.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for thermodynamic solubility determination and forced degradation studies, researchers can generate the essential data required to support the development of this compound as a potential therapeutic agent. The insights gained from these studies will be invaluable for formulation design, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any future drug product.

Further investigations should focus on the characterization of any identified degradation products and the elucidation of the precise degradation pathways specific to this compound. This will provide a complete stability profile and de-risk its progression through the drug development pipeline.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 7(3), 135-149. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937–944. [Link]

-

SlideShare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

ResearchGate. (2013). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

ResearchGate. (2013). Degradation pathway of indole by electroFenton. [Link]

-

SciSpace. (2013). Microbial Degradation of Indole and Its Derivatives. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Frontiers. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. [Link]

-

MDPI. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. [Link]

-

National Institutes of Health. (1993). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]

-

Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

-

American Pharmaceutical Review. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

National Institutes of Health. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]

-

YouTube. (2021). Hydrolysis of Imines and Enamines Explained. [Link]

-

ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ACS Omega. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2-(1H-indol-3-yl)-N-(1H-indol-3-ylmethyl)ethanamine. [Link]

-

PLOS ONE. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. [Link]

Sources

- 1. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. This compound | C10H12N2 | CID 258690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound DiscoveryCPR 13708-58-2 [sigmaaldrich.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. pharmtech.com [pharmtech.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 21. fda.gov [fda.gov]

- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 25. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 26. resolvemass.ca [resolvemass.ca]

- 27. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

The Multifaceted Biological Landscape of 2-(1H-indol-1-yl)ethanamine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities. Its unique electronic properties and rigid, planar structure make it an ideal anchor for molecular interactions with a wide array of biological targets. Within this broad class, derivatives of 2-(1H-indol-1-yl)ethanamine represent a particularly intriguing and versatile chemical space. This guide provides an in-depth technical exploration of the known biological activities of these derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource to accelerate innovation in this promising area of therapeutic research.

Introduction to the this compound Core Structure

The this compound scaffold is characterized by an indole ring system where the ethylamine side chain is attached to the nitrogen atom at position 1. This structural isomerism, compared to the more commonly studied tryptamines (where the side chain is at position 3), significantly alters the molecule's spatial and electronic profile, opening up distinct pharmacological possibilities. The indole nitrogen's involvement in the linkage provides a unique conformational flexibility to the ethylamine side chain, which is often a key pharmacophoric element for interacting with biological targets.

This guide will delve into the major biological activities associated with this scaffold, including its potent anti-inflammatory, anticancer, antimicrobial, and neurological properties. We will explore how targeted chemical modifications to the indole ring, the ethylamine chain, and the terminal amine group can fine-tune these activities, offering a roadmap for rational drug design.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have been shown to modulate a diverse range of biological pathways, leading to a variety of therapeutic effects.

Anti-inflammatory Activity

A significant area of investigation for these derivatives is their potential as anti-inflammatory agents. Certain compounds have demonstrated the ability to modulate key inflammatory pathways, such as those mediated by interleukin-1 beta (IL-1β).

Mechanism of Action: Modulation of IL-1β Signaling

Some 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) derivatives have been shown to regulate the production of pro-inflammatory cytokines like IL-6 and IL-8, which are induced by IL-1β.[1][2] The proposed mechanism involves the modulation of the binding affinity between IL-1β and its receptor, IL-1R1.[1][2] Depending on the specific substitutions on the indole core, these derivatives can either enhance or diminish the pro-inflammatory cytokine production.[1][2] This suggests that these compounds may act as allosteric modulators of the IL-1R1, a critical target in many autoimmune and inflammatory diseases.

The IL-1R1 signaling cascade is a cornerstone of the innate immune response. Upon binding of IL-1β, the receptor recruits the IL-1 receptor accessory protein (IL-1RAcP), leading to the recruitment of MyD88 and subsequent activation of IRAK kinases. This ultimately results in the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.

Caption: Simplified IL-1R1 signaling pathway leading to inflammation.

Anticancer Activity

The indole scaffold is prevalent in many anticancer agents, and derivatives of indolylethylamine are no exception. Their mechanisms are varied, often involving the inhibition of key proteins that regulate cell cycle and survival.

Mechanism of Action: CDK9 Inhibition and Cell Cycle Arrest

Some adamantane-substituted indole thiourea derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[3] CDK9 is a crucial transcriptional regulator that, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a step necessary for the elongation of transcription of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and Myc, which are often overexpressed in cancer cells.[1][4][5] By inhibiting CDK9, these indole derivatives can suppress the transcription of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Caption: Mechanism of CDK9 inhibition by indole derivatives.

Antimicrobial Activity

Indole derivatives have long been recognized for their antimicrobial properties. The this compound scaffold has given rise to compounds with activity against a range of pathogens, including bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of indole derivatives are often multifaceted. They can include:

-

Membrane Disruption: The lipophilic nature of the indole ring can facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall formation.

-

Biofilm Inhibition: Many indole derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[6] Some derivatives, like 7-hydroxyindole, can even eradicate mature biofilms of extensively drug-resistant Acinetobacter baumannii.[3] This is often achieved by interfering with quorum sensing signaling pathways.[3]

Neurological Activities

The structural similarity of the indolylethylamine core to neurotransmitters like serotonin and dopamine has made this scaffold a fertile ground for discovering neurologically active compounds.

Dopamine and Cannabinoid Receptor Modulation

Derivatives of indolyl amides have been synthesized and shown to have high binding affinity and selectivity for the dopamine D3 receptor, acting as partial agonists.[7] The D3 receptor is a key target for treating neuropsychiatric disorders, including schizophrenia and substance abuse.

Furthermore, other indole-derived structures have been extensively studied as ligands for cannabinoid receptors (CB1 and CB2).[8] These receptors are involved in a wide range of physiological processes, including pain, appetite, and mood. The development of selective CB1/CB2 ligands is a major focus of research for various therapeutic applications.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring and the ethylamine side chain.

-

On the Indole Ring: Substitution at various positions (e.g., 4, 5, 6, or 7) with electron-donating or electron-withdrawing groups can significantly impact activity. For instance, in a series of anti-inflammatory 4-indolyl-2-arylaminopyrimidine derivatives, an amino group on the 5-position of a phenyl ring attached to the pyrimidine was found to be crucial for activity.[4]

-

On the Ethylamine Side Chain: The length and branching of the side chain, as well as substitutions on the amine, are critical. For cannabinoid receptor ligands, the length of an N-alkyl chain was found to be optimal at 4 to 6 carbons for both receptor affinity and in vivo activity.[8]

-

Terminal Amine Group: The nature of the terminal amine (primary, secondary, or tertiary) and the substituents attached to it can influence receptor binding and pharmacokinetic properties. For dopamine D3 receptor ligands, incorporating a N-(2-methoxyphenyl)piperazine group resulted in high affinity and selectivity.[7]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized and validated protocols are essential. The following are representative methodologies for assessing the key biological activities of this compound derivatives.

Anticancer Activity: MTT Cell Viability Assay

Rationale for Protocol Choice: The MTT assay is a robust, colorimetric assay that is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its simplicity and suitability for high-throughput screening make it an ideal choice for the initial evaluation of the anticancer potential of a library of compounds. The human colorectal carcinoma cell line HCT-116 is a common and well-characterized model used in cancer research due to its epithelial morphology and known mutations (e.g., in the KRAS proto-oncogene), which are relevant to human disease.[4][5][9]

Step-by-Step Protocol:

-

Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours under the same conditions as in step 1.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution MIC Assay

Rationale for Protocol Choice: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. It is more precise than disk diffusion and allows for the testing of multiple compounds and concentrations simultaneously in a 96-well format, making it efficient for screening.

Step-by-Step Protocol:

-

Inoculum Preparation: From a fresh culture (18-24 hours) of the test bacterium (e.g., Staphylococcus aureus), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neurological Activity: Dopamine D3 Receptor Binding Assay

Rationale for Protocol Choice: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This protocol uses a competitive binding format where the test compound competes with a radiolabeled ligand for binding to the D3 receptor. [³H]Spiperone is a commonly used radioligand for dopamine receptors.[2][8][10][11] Although it binds to both D2 and D3 subtypes, its high affinity makes it suitable for competitive assays, and selectivity can be determined by running parallel assays with D2 receptors.[12]

Step-by-Step Protocol:

-

Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Reaction Mixture: In a 96-well plate, set up the following for each test compound concentration:

-

Total Binding: D3 receptor membranes, assay buffer, and a fixed concentration of [³H]Spiperone (e.g., 0.5-1 nM).

-

Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled dopamine antagonist (e.g., 10 µM haloperidol) to saturate the receptors.

-

Competitive Binding: D3 receptor membranes, assay buffer, [³H]Spiperone, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: